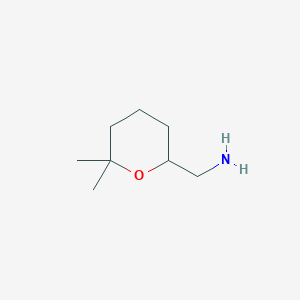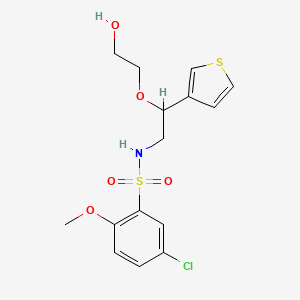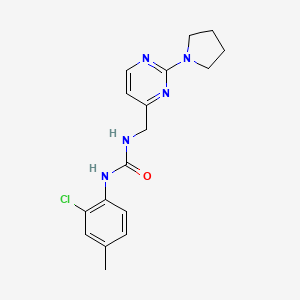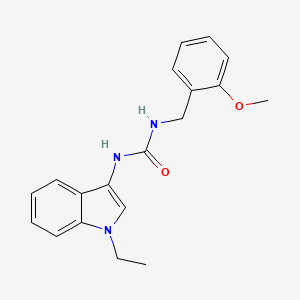
(6,6-Dimethyloxan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6,6-Dimethyloxan-2-yl)methanamine” is a chemical compound with the CAS Number: 1859276-90-6 . It has a molecular weight of 143.23 and is used in scientific research due to its complex properties. It is suitable for various applications, including drug synthesis, polymer chemistry, and organic reactions.
Molecular Structure Analysis
The IUPAC Name for this compound is (6,6-dimethyltetrahydro-2H-pyran-2-yl)methanamine . The InChI Code for this compound is 1S/C8H17NO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
“(6,6-Dimethyloxan-2-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
A study by Zhai Zhi-we (2014) detailed the synthesis of a novel 1,3-Dithiolane Compound through a condensation reaction, showcasing the versatility of dimethylamine derivatives in organic synthesis. This research emphasizes the compound's structural characterization, highlighting its potential in materials science and chemical engineering (Zhai Zhi-we, 2014).
Surface-Catalyzed Reactions
L. Mascavage, P. Sonnet, and D. R. Dalton (2006) explored the surface-catalyzed reactions between 2,2-dimethylpropanal and methanamine, forming active-site imines. This study is significant for its implications in catalysis and synthetic organic chemistry, demonstrating the potential of dimethylamine derivatives in facilitating complex chemical transformations (L. Mascavage et al., 2006).
Electron-Transfer Mediated Reactions
Research by J. Vadakkan and colleagues (2005) on (Anthracen-9-yl)methanamines revealed their ability to undergo electron-transfer mediated C–N bond cleavage, leading to the formation of lepidopterene. This work not only expands the understanding of electron-transfer reactions but also opens avenues for novel organic synthesis methods and materials development (J. Vadakkan et al., 2005).
Development of Metal Complexes
A study on new palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases by S. Mbugua and colleagues (2020) showcased the synthesis, characterization, and evaluation of these complexes for anticancer activity. This research highlights the potential of dimethylamine derivatives in developing metal complexes with significant biomedical applications, particularly in cancer therapy (S. Mbugua et al., 2020).
Hydrogen Bond Studies
An investigation into hydrogen bond studies by A. Kvick, T. Koetzle, and R. Thomas (1974) through neutron diffraction study provided insights into hydrogen bonding mechanisms. This foundational research aids in understanding the structural properties of compounds containing dimethylamine derivatives, crucial for developing new materials and pharmaceuticals (A. Kvick et al., 1974).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . These statements indicate that the compound is combustible, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZDBMPTWPRLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethyloxan-2-yl)methanamine | |
CAS RN |
1859276-90-6 |
Source


|
| Record name | (6,6-dimethyloxan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)



![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)